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molecular formula C10H11BrClNO2 B8118356 tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate

tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate

Cat. No. B8118356
M. Wt: 292.55 g/mol
InChI Key: XCFUAVAGMVMUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067941B2

Procedure details

To a solution of 5-bromo-6-chloronicotinic acid (25.0 g, 106 mmol) in tetrahydrofuran (1.06 L) was added di-tort-butyl dicarbonate (69.2 g, 317 mmol) followed by 4-dimethylaminopyridine (12.9 g, 106 mmol). After 16 h, the mixture was diluted with water and aqueous hydrochloric acid was added (106 mL, 1 M, 106 mmol). The mixture was extracted with ethyl acetate (3×). The combined organic extracts were washed with brine (3×), dried over magnesium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% dichloromethane→10% methanol/dichloromethane) gave the title compound (24.0 g). MS 292.96 (M).
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
di-tort-butyl dicarbonate
Quantity
69.2 g
Type
reactant
Reaction Step One
Quantity
1.06 L
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]>O1CCCC1.CN(C)C1C=CN=CC=1.O.Cl>[Br:1][C:2]1[CH:10]=[C:6]([C:7]([O:9][C:6]([CH3:10])([CH3:7])[CH3:5])=[O:8])[CH:5]=[N:4][C:3]=1[Cl:11]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C(=NC=C(C(=O)O)C1)Cl
Name
di-tort-butyl dicarbonate
Quantity
69.2 g
Type
reactant
Smiles
Name
Quantity
1.06 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.9 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (106 mL, 1 M, 106 mmol)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% dichloromethane→10% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1Cl)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 154.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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